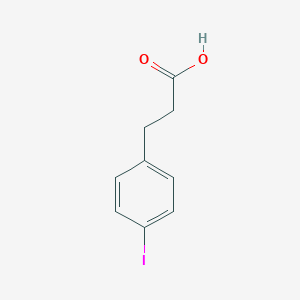

3-(4-Iodophenyl)propanoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31595. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMRZGIIQIWIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283446 | |

| Record name | 3-(4-iodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-29-4 | |

| Record name | 1643-29-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-iodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Iodophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Perspectives in Synthetic Chemistry and Derivatization

Historically, 3-(4-Iodophenyl)propanoic acid and its close chemical relatives have served as fundamental intermediates in synthetic organic chemistry. The presence of the iodinated phenyl ring has long been exploited for its utility in forming new carbon-carbon and carbon-heteroatom bonds. Early synthetic strategies often involved the direct iodination of phenylpropanoic acid derivatives to create the core structure. One of the classic applications of this compound is as a precursor for various derivatives. For example, its amino-substituted analogue, 2-amino-3-(4-iodophenyl)propanoic acid, also known as 4-iodophenylalanine, has been a crucial component in peptide synthesis. lookchem.comThe synthesis of such non-standard amino acids and their subsequent incorporation into peptide chains allowed chemists to create peptides with modified structures and functions. This often required the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to selectively mask the amino functionality during complex synthetic sequences, a foundational technique in peptide chemistry. lookchem.comFurthermore, derivatives of this compound have been used in the synthesis of other important chemical classes, demonstrating its role as a versatile scaffold in the construction of diverse organic molecules.

Contemporary Significance in Organic Synthesis and Emerging Fields

Strategic Approaches to the Synthesis of this compound

The construction of the this compound scaffold can be approached from several distinct angles, each with its own set of advantages and challenges.

Multi-Step Synthesis Pathways from Established Precursors

Multi-step synthesis provides a reliable and often highly controllable route to this compound. libretexts.org These pathways typically begin with readily available starting materials and involve a sequence of well-established chemical reactions.

One common strategy involves the Sandmeyer reaction, a versatile method for converting a primary aryl amine into an aryl halide. bohrium.comwikipedia.orgbyjus.com This process begins with the diazotization of an aromatic amine, such as 3-(4-aminophenyl)propanoic acid, to form a diazonium salt. libretexts.org This intermediate is then treated with an iodide source, often sodium iodide, to introduce the iodine atom onto the aromatic ring. libretexts.org While the Sandmeyer reaction is a powerful tool, it traditionally involves the use of copper salts as catalysts, though metal-free variations have been developed. wikipedia.orgacs.org

Another multi-step approach could start from L-phenylalanine. The synthesis can begin with the iodination of L-phenylalanine to introduce the iodine at the para position of the phenyl ring. evitachem.com Subsequent chemical transformations can then be employed to convert the amino acid functionality into the desired propanoic acid side chain.

The following table outlines a representative multi-step synthesis pathway:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 3-(4-Aminophenyl)propanoic acid | 1. NaNO₂, aq. HCl, 0-5 °C; 2. NaI | This compound |

| 2 | L-Phenylalanine | Iodination reagent (e.g., I₂, oxidant) | (S)-2-Amino-3-(4-iodophenyl)propanoic acid |

| 3 | (S)-2-Amino-3-(4-iodophenyl)propanoic acid | Deamination reaction | This compound |

Direct and Indirect Iodination Techniques for Aromatic Carboxylic Acids

Directly introducing an iodine atom onto the aromatic ring of a pre-existing phenylpropanoic acid derivative is another key synthetic strategy. These methods can be broadly categorized into electrophilic aromatic iodination and decarboxylative iodination.

Electrophilic aromatic iodination involves the reaction of an aromatic compound with an electrophilic iodine source. For substrates like 3-phenylpropanoic acid, the reaction typically requires an activating agent or catalyst due to the relatively low reactivity of iodine itself. lscollege.ac.in Common iodinating systems include iodine in the presence of an oxidizing agent like nitric acid, or the use of N-iodosuccinimide (NIS) with an acid catalyst. lscollege.ac.in The regioselectivity of the reaction, favoring the para-product, is often directed by the electronic nature of the substituent on the aromatic ring.

Recent advancements have focused on developing milder and more selective iodination methods. For instance, palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct iodination of aromatic compounds, including phenylpropanoic acid derivatives. chinesechemsoc.org These methods can offer high regioselectivity, targeting specific C-H bonds for iodination. chinesechemsoc.org

Decarboxylative iodination offers an alternative route to aryl iodides from aromatic carboxylic acids. nih.govacs.org This transformation involves the replacement of a carboxylic acid group with an iodine atom. While the classic Hunsdiecker reaction has been used for decarboxylative halogenation, it often works poorly for aromatic carboxylic acids. nih.govacs.org

More contemporary methods have been developed to overcome these limitations. These can include transition-metal-free approaches using reagents like iodine and an oxidant. nih.govacs.org Additionally, silver-catalyzed decarboxylative iodination under microwave irradiation has been shown to be an efficient method. mdpi.com Visible-light-induced photoredox catalysis has also been successfully applied to the decarboxylative iodination of aromatic carboxylic acids, offering a mild and efficient pathway to the corresponding aryl iodides. organic-chemistry.org

Electrophilic Aromatic Iodination Strategies

Functional Group Interconversions Leading to this compound Scaffolds

The synthesis of this compound can also be accomplished through the strategic interconversion of functional groups on a pre-existing iodinated aromatic core. solubilityofthings.com This approach allows for the construction of the target molecule from a variety of starting materials.

For instance, a common precursor is 4-iodoaniline. This can be converted to the corresponding diazonium salt and then subjected to a reaction that introduces the three-carbon propanoic acid side chain. Alternatively, a Heck or Suzuki coupling reaction could be employed to attach a suitable three-carbon unit to an iodinated aromatic ring.

Another viable route starts with 4-iodobenzaldehyde. This can undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce the carbon backbone, followed by reduction of the double bond and hydrolysis of an ester or nitrile to yield the carboxylic acid.

The following table summarizes some possible functional group interconversion strategies:

| Starting Material | Key Transformation(s) | Product |

| 4-Iodoaniline | Diazotization followed by coupling with a three-carbon synthon | This compound |

| 4-Iodobenzaldehyde | Wittig/Horner-Wadsworth-Emmons reaction, reduction, hydrolysis | This compound |

| 4-Iodobenzene | Friedel-Crafts acylation followed by reduction | This compound |

Green Chemistry Principles in the Preparation of Iodinated Aromatic Acids

The principles of green chemistry are increasingly being applied to the synthesis of iodinated aromatic acids to minimize environmental impact and improve safety. benthamdirect.com This involves the use of less hazardous reagents, more efficient reactions, and environmentally benign solvents.

Several green iodination procedures have been developed that move away from harsh and toxic reagents. ingentaconnect.comscispace.com For example, methods utilizing molecular iodine in combination with a green oxidant like hydrogen peroxide have been reported. mdpi.com The use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic reaction medium has also been explored for the iodination of aromatic compounds. benthamdirect.comingentaconnect.com

Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant step towards greener synthetic protocols. mdpi.com One-pot procedures that combine multiple reaction steps without the isolation of intermediates can also contribute to a more sustainable synthesis by reducing solvent usage and waste generation. thieme-connect.com For instance, a one-pot diazotization-iodination of aromatic amines has been developed under aqueous, strong-acid-free conditions. thieme-connect.com

The following table highlights some green chemistry approaches for iodination:

| Green Approach | Reagents/Conditions | Advantages |

| Use of Green Oxidants | I₂ / H₂O₂ | Avoids toxic heavy metal oxidants. |

| Use of Green Solvents | Polyethylene Glycol (PEG) | Recyclable, non-toxic, and biodegradable solvent. benthamdirect.comingentaconnect.com |

| Catalyst-Free and Solvent-Free Reactions | Grinding or heating neat reactants | Reduces waste and simplifies purification. |

| One-Pot Syntheses | Sequential addition of reagents | Improves efficiency and reduces waste. thieme-connect.com |

Development of Eco-Friendly Iodination Methodologies

The synthesis of this compound traditionally involves iodination of 3-phenylpropanoic acid. In recent years, a significant shift towards greener and more environmentally benign iodination methods has been observed. These methods aim to replace hazardous reagents and minimize waste generation.

One such approach involves the use of sodium iodate (B108269) (NaIO₃) and sodium sulfite (B76179) (Na₂SO₃) in the presence of hydrochloric acid. This system provides an effective and high-yielding method for the iodination of activated aromatic compounds. researchgate.net The reaction proceeds under mild conditions and offers procedural simplicity, making it an attractive alternative to traditional methods that often employ toxic reagents. researchgate.net

Another eco-friendly method utilizes sodium percarbonate (SPC) as a stable and inexpensive oxidizing agent for the in-situ oxidation of iodide ions. mdpi.com This method has been successfully applied to the iodination of various arenes, offering good to excellent yields. mdpi.com The use of SPC avoids the need for handling hazardous oxidizing agents like chromium trioxide or potassium permanganate. researchgate.netmdpi.com

Furthermore, the development of methods using aryl iodides as mild iodine sources for C-H bond iodination reactions represents a novel and sustainable approach. chinesechemsoc.org For instance, 2-nitroiodobenzene has been used as an iodinating reagent in the presence of a carboxyl directing group to achieve site-selective iodination of phenylpropanoic acid. chinesechemsoc.org This strategy avoids the use of highly electrophilic and often less selective iodinating agents. chinesechemsoc.org

| Method | Reagents | Key Advantages |

| Sodium Iodate/Sulfite | NaIO₃, Na₂SO₃, HCl | High yields, procedural simplicity researchgate.net |

| Sodium Percarbonate | SPC, KI | Inexpensive, stable oxidant, avoids hazardous materials mdpi.com |

| Aryl Iodide Source | 2-Nitroiodobenzene | Mild conditions, high site-selectivity chinesechemsoc.org |

Aqueous and Solvent-Free Reaction Systems

The quest for sustainable chemical processes has led to the exploration of aqueous and solvent-free reaction conditions for the synthesis of this compound and related compounds. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. For instance, the synthesis of 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid, a related derivative, has been achieved by reacting 4-aminophenol (B1666318) with acrylic acid in water at reflux. mdpi.com

Solvent-free reactions offer significant environmental benefits by eliminating solvent waste. Research has demonstrated the feasibility of synthesizing functionalized quinolones, which can be related to the core structure of interest, under solvent- and catalyst-free conditions at elevated temperatures. acs.org These domino reactions proceed with high efficiency, constructing complex molecular architectures in a sustainable manner. acs.org

The use of solid acid catalysts, such as cation-exchanged montmorillonites, also facilitates reactions in more environmentally friendly media, sometimes even in the absence of a solvent. google.com These catalysts are easily separable and reusable, further contributing to the green credentials of the synthetic process.

Catalytic Approaches for Sustainable Synthesis

Catalysis plays a crucial role in developing sustainable synthetic routes. The use of catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, thereby reducing energy consumption and waste. stfc.ac.uk

For the synthesis of this compound, catalytic methods for the iodination step are of significant interest. While direct catalytic iodination of 3-phenylpropanoic acid is an area of ongoing research, related catalytic systems provide valuable insights. For example, the use of a catalytic amount of sulfuric acid has been employed in the esterification of related N-substituted β-amino acids, demonstrating the principle of acid catalysis in these systems. mdpi.com

Moreover, the development of reusable solid acid catalysts, such as Dowex H+, offers a green alternative to traditional homogeneous acid catalysts for reactions like esterification. acs.org These catalysts can be easily recovered and reused, minimizing waste and simplifying product purification. acs.org The combination of Dowex H+ with sodium iodide has been shown to be an effective system for the esterification of various carboxylic acids under mild conditions. acs.org

Transition Metal-Catalyzed Reactions Utilizing this compound Derivatives

The aryl iodide moiety in this compound serves as a versatile handle for a wide range of transition metal-catalyzed reactions, enabling the construction of more complex molecules. eie.gr

Cross-Coupling Reactions of Aryl Iodides

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr The iodine atom in this compound and its esters makes them excellent substrates for such reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used to functionalize aryl iodides. eie.gr For example, the enantiopure forms of 2-(4-iodophenyl)propanoic acid have been utilized in palladium-catalyzed coupling reactions to synthesize 2-arylpropanoic acid non-steroidal anti-inflammatory drugs (NSAIDs). capes.gov.br The versatility of these reactions allows for the introduction of a wide variety of substituents at the 4-position of the phenyl ring.

Asymmetric Synthesis and Chiral Induction in Propanoic Acid Derivatives

The asymmetric synthesis of chiral propanoic acid derivatives is of great importance, particularly in the pharmaceutical industry. Chiral nickel(II) complexes have been effectively used for the asymmetric synthesis of fluorinated amino acids, demonstrating a powerful strategy for creating enantio- and diastereomerically pure compounds. beilstein-journals.org This methodology can be conceptually extended to the synthesis of chiral derivatives starting from precursors like this compound.

The introduction of chirality can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. The development of methods for the diastereoselective remote meta-C-H bond iodination reaction using chiral directing groups highlights the potential for controlling stereochemistry early in the synthetic sequence. chinesechemsoc.org

Decarbonylative Coupling Reactions of Carboxylic Acid Electrophiles

Decarbonylative coupling reactions represent a modern and efficient strategy for forming C-C bonds by utilizing carboxylic acids as coupling partners, thereby avoiding the need for pre-functionalized organometallic reagents. nih.gov In these reactions, the carboxylic acid group is extruded as carbon monoxide.

Recent advancements have enabled the decarboxylative cross-coupling of alkyl carboxylic acids with aryl halides. tcichemicals.com While this is more commonly applied to C(sp³)-C(sp²) bond formation, the principles can be adapted. For instance, methods have been developed for the cross-coupling of two different carboxylic acids, often activated as redox-active esters, to form a new C-C bond. illinois.edu These reactions are often mediated by nickel or iron catalysts and can be initiated by photoredox catalysis or electrochemistry. nih.govillinois.edu The application of such methods to derivatives of this compound could open new avenues for molecular diversification.

| Reaction Type | Catalyst/Reagents | Application Example |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid | Synthesis of 2-arylpropanoic acids capes.gov.br |

| Heck Coupling | Palladium catalyst, Alkene | C-C bond formation at the aryl iodide position eie.gr |

| Asymmetric Alkylation | Chiral Nickel(II) complex | Synthesis of enantiopure fluorinated amino acids beilstein-journals.org |

| Decarboxylative Coupling | Nickel/Photoredox catalyst, Carboxylic acid | C(sp³)–C(sp²) bond formation nih.govtcichemicals.com |

Derivatization Strategies for Expanding the Chemical Space of this compound

The functional handles of this compound allow for a multitude of chemical transformations. The carboxylic acid can be converted into esters and amides or reduced to an alcohol. Concurrently, the iodine atom serves as a key site for introducing new molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These derivatization strategies are crucial for modifying the compound's physicochemical properties, such as lipophilicity, solubility, and electronic character, as well as for exploring its structure-activity relationships in medicinal chemistry and materials science.

The carboxylic acid moiety of this compound is readily converted into esters and amides through standard condensation reactions. These transformations are fundamental for creating prodrugs, modifying pharmacokinetic properties, or preparing intermediates for further synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. The reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the acid, followed by the elimination of water. a2bchem.com This method is one of the most common ways to produce esters from carboxylic acids. a2bchem.com

Amidation follows a similar principle, where the carboxylic acid is reacted with a primary or secondary amine. Due to the lower reactivity of amines compared to alcohols in this context, the carboxylic acid often needs to be "activated" first. This can be done by converting it to a more reactive species like an acid chloride or by using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC). For instance, a related compound, 3-(4-hydroxyphenyl)propanoic acid, is converted to its amide by first forming an active 4-nitrophenyl ester, which then reacts with ammonia (B1221849) at room temperature. google.com

These reactions replace the hydroxyl group of the carboxylic acid with an alkoxy (-OR) or an amino (-NR'R'') group, respectively, altering the molecule's polarity, hydrogen bonding capability, and metabolic stability.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactant | Reagents & Conditions | Product |

|---|---|---|---|

| Esterification | Methanol | H₂SO₄ (catalyst), Reflux | Methyl 3-(4-iodophenyl)propanoate |

| Amidation | Diethylamine | 1. SOCl₂ (Thionyl chloride) 2. Diethylamine | N,N-Diethyl-3-(4-iodophenyl)propanamide |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-(4-iodophenyl)propan-1-ol. This transformation removes the acidic proton and the carbonyl oxygen, significantly changing the functional group's electronic and steric properties.

The most common and effective reagents for this reduction are strong hydride donors, such as lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). acs.orgnih.gov Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly but can be used if the acid is first converted to a more reactive derivative. nih.gov

The mechanism with LiAlH₄ involves the deprotonation of the carboxylic acid to form a carboxylate, followed by the addition of a hydride ion to the carbonyl carbon. acs.org A subsequent elimination and a second hydride addition lead to the primary alcohol after an acidic workup. acs.org Borane (often used as a complex with tetrahydrofuran, BH₃-THF) is another excellent reagent that selectively reduces carboxylic acids in the presence of other functional groups like esters. The reaction with borane proceeds through a triacyloxyborane intermediate which is then hydrolyzed to the alcohol. acs.org The resulting alcohol, 3-(4-iodophenyl)propan-1-ol, serves as a valuable intermediate for introducing other functionalities, for example, through etherification or oxidation to the corresponding aldehyde.

Table 2: Reduction of this compound

| Reagent | Solvent | Key Features | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Powerful, non-selective reducing agent; requires aqueous workup. | 3-(4-Iodophenyl)propan-1-ol |

The iodine atom on the phenyl ring is a particularly valuable handle for synthetic diversification. It enables a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the direct attachment of aryl, alkynyl, and vinyl groups to the phenyl core of the molecule.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. uwindsor.caacs.org It is a highly versatile method for creating biaryl structures, which are prevalent in pharmaceuticals and functional materials. For example, coupling this compound with phenylboronic acid would yield 3-([1,1'-biphenyl]-4-yl)propanoic acid.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene, such as ethyl acrylate, using a palladium catalyst and a base. thieme.de This reaction forms a new carbon-carbon bond at the site of the iodine, extending the conjugation of the system and introducing vinyl functionalities. This method is a cornerstone for the synthesis of substituted styrenes and related structures. chemeurope.com

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. gelest.com It is the most common method for synthesizing aryl-alkyne conjugates. Reacting this compound with an alkyne like phenylacetylene (B144264) would produce 3-(4-(phenylethynyl)phenyl)propanoic acid.

These cross-coupling reactions are highly valued for their functional group tolerance and reliability, enabling the synthesis of complex molecules from readily available precursors. acs.org The ability to perform these reactions on derivatives of this compound, such as its esters or the corresponding alcohol, further expands the accessible chemical space. google.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | Stilbene derivative |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(4-Iodophenyl)propanoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the iodophenyl and propanoic acid moieties.

In ¹H NMR spectroscopy, the aromatic protons of the para-substituted phenyl ring typically appear as two distinct doublets, a characteristic A₂B₂ pattern. The protons on the ethyl chain exhibit predictable chemical shifts and coupling patterns. The two protons of the CH₂ group adjacent to the aromatic ring (α-protons) and the two protons of the CH₂ group adjacent to the carboxyl group (β-protons) typically appear as triplets. docbrown.info The acidic proton of the carboxyl group often presents as a broad singlet. docbrown.info

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. This includes the carbons of the aromatic ring, with the carbon atom bonded to the iodine showing a characteristic shift, as well as the carbons of the propanoic acid side chain and the carboxyl carbon. hmdb.ca Analysis of both ¹H and ¹³C NMR spectra allows for a complete assignment of the molecule's structure. frontiersin.org Furthermore, the integration of proton signals in ¹H NMR can be used to assess the purity of the sample. rsc.org

| Nucleus | Proton Group | Typical Chemical Shift (δ) in ppm | Splitting Pattern | Notes |

|---|---|---|---|---|

| ¹H | -CH₂-Ar | ~2.9 | Triplet | Adjacent to the aromatic ring. |

| ¹H | -CH₂-COOH | ~2.6 | Triplet | Adjacent to the carboxyl group. |

| ¹H | -COOH | Variable, often >10 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| ¹³C | C=O | ~178 | - | Carboxyl carbon. |

| ¹³C | -CH₂-Ar | ~35 | - | Carbon adjacent to the aromatic ring. |

| ¹³C | -CH₂-COOH | ~30 | - | Carbon adjacent to the carboxyl group. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. rsc.org By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unequivocal determination of the compound's molecular formula, C₉H₉IO₂. uniovi.esrsc.orguts.edu.auudel.edu This level of precision helps to distinguish it from other compounds with the same nominal mass. The experimentally determined monoisotopic mass should align closely with the calculated value of 275.9647 g/mol . uniovi.esrsc.orgnih.gov

HRMS analysis is often performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). anu.edu.au The fragmentation pattern observed in the mass spectrum can also provide further structural information, corroborating the data obtained from NMR spectroscopy. docbrown.info

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉IO₂ |

| Calculated Monoisotopic Mass | 275.9647 g/mol uniovi.esrsc.orgnih.gov |

| Observed Mass (example) | 275.9650 g/mol uniovi.es |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for these purposes. bldpharm.comambeed.comusbio.net By employing a suitable stationary phase (e.g., C18) and a mobile phase, HPLC can effectively separate the target compound from starting materials, byproducts, and other impurities. nih.gov The purity of the collected fractions can be assessed by the symmetry and area of the chromatographic peak.

In some instances, purification may be achieved through silica (B1680970) gel column chromatography. nih.gov For purity assessment, techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC/MS) can provide rapid and sensitive analysis, confirming both the retention time and the mass of the compound. acs.org

Isotopic Labeling and Detection Methods for Mechanistic and Tracer Studies

Isotopic labeling of this compound and its derivatives is a powerful strategy for conducting mechanistic and tracer studies in various biological and chemical systems. By replacing one or more atoms with their isotopes, researchers can track the molecule's fate and interactions without significantly altering its chemical properties.

Radioisotopes of iodine, such as ¹²³I, ¹²⁵I, and ¹³¹I, are commonly used for radiolabeling. google.com These radiolabeled analogues, like radioiodinated 4-iodophenylalanine, have been developed for applications in medical imaging and to study amino acid transport in cancer cells. nih.govugent.be The synthesis of these radiotracers often involves the radioiodination of a precursor molecule. nih.govmdpi.com The uptake and distribution of the radiolabeled compound can then be monitored using techniques like Single-Photon Emission Computed Tomography (SPECT). google.com

Applications in Specialized Academic and Research Fields

Radiopharmaceutical Chemistry and Molecular Imaging Probe Development

The iodophenyl-alkanoic acid framework is fundamental in the creation of radiotracers for non-invasive imaging techniques that visualize metabolic and physiological processes within the body. The stable iodine atom can be readily exchanged with a radioactive isotope, making these compounds ideal precursors for imaging agents.

The synthesis of radiolabeled agents from iodophenyl precursors is a well-established practice in radiopharmaceutical chemistry. For instance, derivatives such as radioiodinated 4-iodophenylalanine have been developed for use as imaging and therapeutic agents. nih.gov A common strategy involves synthesizing a precursor molecule, such as a tin derivative like (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, which is created from the corresponding iodo compound. nih.gov This tin precursor can then undergo radioiododestannylation, where it is reacted with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) in the presence of an oxidizing agent like a mixture of acetic acid and hydrogen peroxide or chloroamine-T. nih.govmdpi.com This method allows for the efficient production of the desired radiolabeled molecule with high radiochemical yields. nih.gov For example, a single-step synthesis of 4-[¹²⁵I]iodo-L-phenylalanine from its tin precursor achieved an average radiochemical yield of 94.8 ± 3.4%. nih.gov

The 3-(4-Iodophenyl)propanoic acid scaffold is integral to precursors for agents used in Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These imaging modalities rely on the detection of gamma rays emitted by radiotracers that accumulate in specific tissues.

One of the earliest and most significant SPECT radiotracers for imaging myocardial fatty acid metabolism was 15-(p-[¹²³I]iodophenyl)-pentadecanoic acid ([¹²³I]IPPA). ahajournals.orgemjreviews.comemjreviews.com This agent was designed to mimic the behavior of natural fatty acids, allowing it to be taken up by heart muscle and provide insight into regional energy metabolism. snmjournals.org While effective, its rapid clearance from the heart led to the development of branched-chain analogs like β-methyl-[¹²³I]iodophenyl-pentadecanoic acid ([¹²³I]BMIPP), which exhibits slower washout and provides better image quality. ahajournals.orgplos.org

In oncology, amino acid derivatives based on the iodophenyl structure are used for tumor imaging. nih.gov Radiolabeled amino acids like 4-[¹²³I]iodo-L-phenylalanine ([¹²³I]I-Phe) have been evaluated for SPECT imaging of gliomas. nih.gov Furthermore, by using the positron-emitting isotope ¹²⁴I, derivatives like 4-iodophenylalanine can be adapted for PET imaging, which offers improved resolution compared to SPECT. nih.govemjreviews.com These agents are valuable because amino acid uptake is often elevated in cancer cells, allowing for clear delineation of tumors. nih.govgoogle.com

| Radiotracer | Core Structure | Isotope | Imaging Modality | Primary Research Application | Reference |

|---|---|---|---|---|---|

| 15-(p-iodophenyl)-pentadecanoic acid ([¹²³I]IPPA) | Iodophenyl-alkanoic acid | ¹²³I | SPECT | Myocardial fatty acid metabolism imaging | ahajournals.orgemjreviews.comemjreviews.complos.org |

| β-methyl-p-[¹²³I]-iodophenyl-pentadecanoic acid ([¹²³I]BMIPP) | Iodophenyl-alkanoic acid (branched) | ¹²³I | SPECT | Myocardial fatty acid metabolism imaging with improved retention | ahajournals.orgemjreviews.complos.org |

| 4-iodo-L-phenylalanine (4-[¹²³I]I-Phe) | Iodophenyl-propanoic acid (amino acid derivative) | ¹²³I | SPECT | Tumor imaging (e.g., glioma) | nih.gov |

| 4-iodo-L-phenylalanine (4-[¹²⁴I]I-Phe) | Iodophenyl-propanoic acid (amino acid derivative) | ¹²⁴I | PET | Tumor imaging (e.g., glioma) | nih.gov |

| (S)-2-amino-3-[3-(2-¹⁸F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (¹⁸F-FIMP) | Iodophenyl-propanoic acid (amino acid derivative) | ¹⁸F | PET | Imaging of L-type amino acid transporter (LAT1) in tumors | springermedizin.deresearchgate.net |

Beyond diagnostics, the iodophenyl scaffold is being integrated into research on targeted radiotherapy. This approach uses radionuclides that emit cell-damaging particles (like beta or alpha particles) to selectively destroy cancer cells. By attaching a therapeutic isotope such as Iodine-131 (¹³¹I) to a targeting molecule, the radiation dose can be delivered directly to the tumor, minimizing damage to healthy tissue.

The therapeutic effectiveness of 4-[¹³¹I]I-Phe has been demonstrated in vitro using glioma cells. nih.gov Studies in animal models have also shown that 4-[¹³¹I]I-Phe, both alone and in combination with external beam radiotherapy, can be highly effective in treating glioma. nih.gov The ability of the iodophenylalanine molecule to be transported into cancer cells makes it a promising vehicle for delivering a therapeutic payload.

Precursors for Diagnostic Imaging Agents (SPECT, PET)

Medicinal Chemistry and Drug Discovery as a Core Scaffold

The rigid structure and chemical properties of the this compound core make it a valuable scaffold in medicinal chemistry for the rational design of new drugs. The phenylpropanoic acid motif is a well-known pharmacophore, and the iodine atom provides a site for further chemical modification.

Structure-Activity Relationship (SAR) is a cornerstone of drug design where a lead compound's structure is systematically modified to understand how specific chemical groups influence its biological activity. The phenylpropanoic acid backbone has been the subject of extensive SAR studies. escholarship.orgnih.govsci-hub.se For example, in the development of agonists for the sphingosine-1-phosphate receptor-1 (S1P1), SAR studies on 3-arylpropionic acids revealed that introducing substitutions to the propionic acid chain could enhance the compound's half-life in rats. nih.gov This suggests that metabolic oxidation at the benzylic position of the propionic acid chain was a likely cause of the compound's initially short half-life. nih.gov

In the design of enzyme inhibitors, SAR studies have explored how modifications to the phenyl rings and the propionic acid group affect potency and selectivity. escholarship.orgnih.gov These studies are crucial for optimizing a molecule's interaction with its biological target while minimizing off-target effects.

The phenylpropanoic acid structure is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. escholarship.orgnih.gov This has made the scaffold a starting point for designing novel inhibitors. Researchers have designed dual-target inhibitors that act on both Fatty Acid Amide Hydrolase (FAAH) and COX enzymes, aiming for potent anti-inflammatory effects with reduced gastrointestinal toxicity. escholarship.orgnih.gov

In the synthesis of these advanced inhibitors, an iodophenyl derivative serves as a key intermediate. For example, methyl 2-(3-fluoro-4-iodo-phenyl)propanoate was used in a ligand-less Suzuki cross-coupling reaction with (3-hydroxyphenyl)boronic acid to create a biphenyl (B1667301) core structure. escholarship.orggoogle.com This biphenyl intermediate was then further modified through carbamoylation and hydrolysis to produce potent dual FAAH-COX inhibitors like ARN2508. escholarship.orgnih.gov This synthetic route demonstrates how the this compound framework acts as a versatile building block for constructing complex, multi-target therapeutic agents.

| Inhibitor Example | Core Scaffold | Target Enzyme(s) | Design Principle | Reference |

|---|---|---|---|---|

| ARN2508 ((±)-2-[3-fluoro-4-[3-(hexylcarbamoyloxy)phenyl]phenyl]propanoic acid) | 2-Arylpropionic acid | FAAH and COX | Hybrid scaffold merging key pharmacophores of FAAH (O-aryl carbamate) and COX (2-aryl propionic acid) inhibitors. | escholarship.orgnih.gov |

| Flurbiprofen | 2-Arylpropionic acid | COX | Classic NSAID structure; acts as a reference pharmacophore for COX inhibition. | escholarship.orgnih.gov |

Ligand Development for Nuclear Receptors (e.g., PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. researchgate.netsigmaaldrich.comproteopedia.org There are three main subtypes: PPARα, PPARγ, and PPARδ, each with distinct tissue distributions and physiological roles. sigmaaldrich.commdpi.comnih.gov The 3,4-disubstituted phenylpropanoic acid scaffold has been identified as a versatile template for developing ligands for these receptors. nih.gov

Upon binding to a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator responsive elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. mdpi.comnih.gov The development of subtype-selective PPAR agonists is a significant area of research for the treatment of metabolic disorders.

Research into 3,4-disubstituted phenylpropanoic acid derivatives has shown that this structural framework is a promising pharmacophore, particularly for PPARα and PPARδ. mdpi.com The design of these ligands often involves modifying the substituents on the phenyl ring to achieve desired selectivity and potency. The iodine atom in compounds like this compound can influence the molecule's lipophilicity and its interaction with the receptor's ligand-binding domain.

Table 1: Overview of PPAR Subtypes and Their Functions

| Receptor Subtype | Primary Tissue Expression | Key Physiological Roles |

|---|---|---|

| PPARα | Liver, kidney, heart, muscle | Fatty acid oxidation, lipid metabolism, glucose sparing. researchgate.netsigmaaldrich.commdpi.comnih.gov |

| PPARγ | Adipose tissue, macrophages | Adipocyte differentiation, lipid storage, glucose homeostasis, inflammation. researchgate.netmdpi.comnih.gov |

| PPARδ | Ubiquitously expressed | Energy metabolism, glucose tolerance, insulin (B600854) sensitivity. mdpi.comnih.gov |

Exploration of Antimicrobial and Antitumor Activities of Analogues

While direct studies on the antimicrobial and antitumor properties of this compound are limited, various analogues have been synthesized and evaluated for these activities. The presence of a halogen, such as iodine, on a phenyl ring is a common feature in many biologically active compounds.

Antimicrobial Activity: The search for novel antimicrobial agents is driven by the rise of multidrug-resistant pathogens. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species. nih.gov For instance, certain hydrazone derivatives of this scaffold have shown potent and broad-spectrum antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and various Gram-negative pathogens. nih.gov The introduction of different functional groups and heterocyclic moieties to the basic propanoic acid structure appears to be a key strategy in modulating this activity.

Table 2: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound Type | Target Organism(s) | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Hydrazone Derivatives | MRSA | 1 - 8 | nih.gov |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | nih.gov | |

| Gram-negative pathogens | 8 - 64 | nih.gov | |

| Drug-resistant Candida species | 8 - 64 | nih.gov | |

| Dihydrazide Derivative | Carbapenemase-producing E. coli and K. pneumoniae | 64 | nih.gov |

| Multidrug-resistant P. aeruginosa and A. baumannii | 32 | nih.gov |

Antitumor Activity: Analogues of this compound have also been investigated for their potential as anticancer agents. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their activity against A549 non-small cell lung cancer cells. nih.gov Certain compounds within this series were found to reduce cell viability and suppress cell migration in vitro. nih.gov Notably, a derivative containing a 2-furyl substituent showed selectivity towards cancerous cells over non-cancerous Vero cells. nih.gov In other research, dehydroepiandrosterone (B1670201) derivatives incorporating a 4-iodophenyl moiety have exhibited antiproliferative activity against various cancer cell lines, including HepG-2 and MCF-7. researchgate.net

Development as Biochemical Probes in Biological Systems

The incorporation of an iodine atom, particularly a radioactive isotope like ¹⁸F, makes derivatives of this compound valuable as biochemical probes for in vivo imaging techniques such as Positron Emission Tomography (PET).

A notable example is (S)-2-amino-3-[3-(2-¹⁸F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (¹⁸F-FIMP), which has been developed as a PET probe for imaging amino acid transporters, specifically the L-type amino acid transporter 1 (LAT1). springermedizin.denih.govresearchgate.net LAT1 is highly expressed in many types of tumors, making it a key target for cancer imaging. springermedizin.denih.gov Studies have shown that ¹⁸F-FIMP exhibits high accumulation in LAT1-positive tumors. springermedizin.denih.gov Such probes are crucial for understanding the metabolic activity of tumors and for the development of targeted cancer therapies.

Derivatives like p-iodo-dl-phenylalanine are also utilized in biochemical research to probe protein structure and function. cymitquimica.com The iodine atom can serve as a heavy atom for X-ray crystallography or as a label for other analytical techniques, helping to elucidate the roles of specific amino acids within proteins. cymitquimica.com Furthermore, the 4-iodophenylalanine moiety is used in peptide synthesis and can be incorporated into biological molecules to act as a fluorescent probe for tracking their localization and interactions within biological systems. lookchem.com

Table 3: Examples of Iodinated Phenylpropanoic Acid Analogues as Biochemical Probes

| Compound | Application | Target | Reference |

|---|---|---|---|

| (S)-2-amino-3-[3-(2-¹⁸F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (¹⁸F-FIMP) | PET Imaging Probe | L-type amino acid transporter 1 (LAT1) | springermedizin.denih.govresearchgate.net |

| p-Iodo-dl-phenylalanine | Biochemical Research Probe | Protein structure and function | cymitquimica.com |

| BOC-D-4-iodophenylalanine | Fluorescent Probe in Biological Studies | Incorporation into biological molecules | lookchem.com |

Environmental and Atmospheric Chemical Research Involving Iodinated Compounds

While specific research on the environmental fate of this compound is not widely documented, the broader class of organoiodine compounds plays a significant role in environmental and atmospheric chemistry.

Role of Organoiodine Compounds in Atmospheric Processes

Organoiodine compounds are recognized as important carriers of iodine from the oceans to the atmosphere. researchgate.net The primary sources of these compounds are marine biological and photochemical processes. researchgate.netresearchgate.net Volatile organoiodine compounds, such as methyl iodide (CH₃I), diiodomethane (B129776) (CH₂I₂), and chloroiodomethane (B1360106) (CH₂ICl), are released from the ocean surface. researchgate.netresearchgate.netyork.ac.uk

Microbial Transformations in the Global Iodine Cycle

Microorganisms play a crucial role in the global iodine cycle by mediating the transformation of iodine species. cambridge.orgresearchgate.net Bacteria are involved in the oxidation of iodide (I⁻) to molecular iodine (I₂) and the reduction of iodate (B108269) (IO₃⁻) to iodide. cambridge.org

Some bacteria can produce and release volatile organoiodine compounds, such as methyl iodide, through methylation processes. cambridge.orgwikipedia.org In soil and sediment environments, microbial activity is linked to the reductive deiodination of organic iodine compounds. researchgate.netwikipedia.org For instance, in submerged paddy fields, the development of reducing conditions due to microbial activity can lead to the transformation of iodate to more mobile forms of iodine. spring8.or.jp These microbial transformations significantly influence the speciation, mobility, and bioavailability of iodine in both terrestrial and aquatic ecosystems. researchgate.netspring8.or.jp

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3-(4-Iodophenyl)propanoic acid critical for its handling in laboratory settings?

- Answer: The compound (CAS 1643-29-4, C₉H₉IO₂, MW 276.07 g/mol) is a solid at room temperature. Its pKa can be inferred from structurally similar iodinated aromatic acids, such as 3-(4-chlorophenyl)propanoic acid (pKa ~4.61 at 25°C), suggesting moderate acidity . Solubility in polar solvents (e.g., DMSO, ethanol) is typical for aromatic carboxylic acids, but exact values require experimental determination via UV-Vis or HPLC under controlled conditions .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical reaction conditions?

- Answer: A common method involves coupling 4-iodobenzaldehyde with malonic acid derivatives via Knoevenagel condensation, followed by hydrogenation to reduce the α,β-unsaturated intermediate. Alternative routes use tert-butoxycarbonyl (Boc)-protected amino acid precursors, as demonstrated in the synthesis of anticancer inhibitors, where Boc groups enhance regioselectivity during iodination . Key conditions include anhydrous environments, Pd catalysts for cross-coupling, and precise temperature control (e.g., 0–5°C for diazotization steps) .

Q. How should researchers safely handle iodinated aromatic acids like this compound in laboratory settings?

- Answer: While specific hazard data for this compound is limited, analogous iodinated compounds (e.g., 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid) recommend using PPE (gloves, lab coats), fume hoods for weighing, and avoiding inhalation. Storage in amber vials at –20°C minimizes decomposition. Emergency protocols for iodine exposure (e.g., eye flushing with saline) should be followed .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to enhance biological activity?

- Answer: Structure-activity relationship (SAR) studies suggest modifying the propanoic acid backbone or introducing electron-withdrawing groups (e.g., nitro, methoxy) to the phenyl ring. For example, replacing the iodine with bromine (as in 3-(4-bromophenyl)propanoic acid) alters lipophilicity, impacting cellular uptake. Coupling with diazepane or tetrazole moieties, as seen in anticancer and antimicrobial derivatives, enhances target affinity .

Q. What analytical techniques are recommended for resolving structural ambiguities in iodinated aromatic acid derivatives?

- Answer: High-resolution mass spectrometry (HR-MS) confirms molecular formulas, while ¹H/¹³C NMR identifies regioselectivity of iodination (e.g., para vs. meta substitution). For stereoisomers, chiral HPLC with amylose-based columns achieves resolution. X-ray crystallography is critical for absolute configuration determination, as applied to tyrosine derivatives .

Q. How can computational modeling be integrated into the design of this compound-based enzyme inhibitors?

- Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes to target enzymes like dihydrofolate reductase. QSAR models using Hammett constants (σ) for iodine substituents correlate electronic effects with inhibitory potency. MD simulations assess stability of inhibitor-enzyme complexes under physiological conditions .

Q. What strategies are effective in addressing contradictory bioactivity data across studies involving this compound?

- Answer: Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial assays) may arise from cell-line specificity or assay conditions (e.g., serum concentration). Standardizing protocols (e.g., MTT assay pH, incubation time) and validating with orthogonal methods (e.g., flow cytometry for apoptosis) improve reproducibility. Meta-analyses of pKa and logP data help reconcile solubility-driven variability .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。